2-[2-(Trifluoromethyl)phenyl]oxirane
Overview
Description
2-[2-(Trifluoromethyl)phenyl]oxirane is a chemical compound with the molecular formula C9H7F3O . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-[2-(Trifluoromethyl)phenyl]oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This reaction affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .Molecular Structure Analysis
The molecular structure of 2-[2-(Trifluoromethyl)phenyl]oxirane consists of a three-membered ring containing an oxygen atom (an oxirane ring), attached to a phenyl ring that carries a trifluoromethyl group .Physical And Chemical Properties Analysis
2-[2-(Trifluoromethyl)phenyl]oxirane is a liquid at room temperature . Its molecular weight is 188.15 g/mol . The compound is stable under normal conditions .Scientific Research Applications
Pharmaceuticals
Trifluoromethyl-containing compounds are prevalent in pharmaceuticals. More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups . The trifluoromethyl group can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and modify their physicochemical properties .
Agrochemicals
The trifluoromethyl group is also commonly found in agrochemicals. Its presence can enhance the effectiveness of pesticides and herbicides .
Material Science
Trifluoromethyl-containing compounds are used in the development of materials with unique properties, such as low surface energy, high thermal stability, and chemical resistance .
Catalysis
Trifluoromethyl groups can act as ligands in catalysis, influencing the reactivity and selectivity of catalytic reactions .
Electronics
In the field of electronics, trifluoromethyl-containing compounds are used in the manufacture of liquid crystals and semiconductors .
Proteomics Research
As a biochemical, “2-[2-(Trifluoromethyl)phenyl]oxirane” could potentially be used in proteomics research .
Safety and Hazards
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNNWAJIJAXDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552180 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]oxirane | |
CAS RN |
111991-15-2 | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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